molecular formula C7H6ClNO2 B1367127 Methyl 4-chloronicotinate CAS No. 63592-85-8

Methyl 4-chloronicotinate

Cat. No. B1367127
CAS RN: 63592-85-8
M. Wt: 171.58 g/mol
InChI Key: SNZRPPBWRSEVIU-UHFFFAOYSA-N
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Description

Methyl 4-chloronicotinate is an organic compound with the CAS Number: 63592-85-8 . It is a dark brown liquid to solid substance and belongs to the family of nitriles. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.


Synthesis Analysis

While specific synthesis routes for Methyl 4-chloronicotinate were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions. The exact method can vary based on the desired yield, purity, and other factors.


Molecular Structure Analysis

The molecular weight of Methyl 4-chloronicotinate is 171.58 . Its IUPAC name is methyl 4-chloronicotinate and its Inchi Code is 1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-chloronicotinate is a dark brown liquid to solid substance . It has a molecular weight of 171.58 . It is stored at room temperature .

Scientific Research Applications

  • Synthesis Pathways

    • Methyl 4-chloronicotinate is used in various synthesis pathways .
    • It’s used in the production of other organic compounds, and its synthesis path, purity, and applications are of interest in chemical research .
  • Veterinary Medicine

    • Methyl nicotinate, a closely related compound, is used in veterinary medicine to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
    • Its action is thought to involve peripheral vasodilation .
  • Pain Relief

    • Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
    • It works by promoting the release of prostaglandin D2, causing peripheral vasodilation and enhancing local blood flow at the site of application .
  • Research and Development

    • Methyl 2-bromo-4-chloronicotinate, a compound closely related to Methyl 4-chloronicotinate, is used in research and development .
    • It’s used in the synthesis of other compounds and in the study of their properties .
  • Industrial Manufacturing

    • Methyl 4-chloronicotinate is used in the industrial manufacturing of various specialty chemicals .
    • It’s used as an intermediate in organic synthesis and as a reagent in biochemical and physiological studies .
  • Pharmaceutical Manufacturing

    • Methyl 4-chloronicotinate is used in the manufacturing of pharmaceuticals .
    • It’s used as an intermediate in the synthesis of various pharmaceutical compounds .

Safety And Hazards

Methyl 4-chloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZRPPBWRSEVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503075
Record name Methyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloronicotinate

CAS RN

63592-85-8
Record name Methyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloronicotinic acid (0.5 g, 3.17 mmol) in CH2Cl2 (60 mL) was added oxalyl chloride (1.007 g, 7.93 mmol) dropwise at room temperature followed by the addition of DMF (0.4 mL). The solution was stirred at room temperature for 3 h. Methanol (1.9 mL, 46.8 mmol) was added dropwise and the clear solution was further stirred for 30 min. The solvent was evaporated under reduced pressure to yield methyl 4-chloronicotinate (0.67 g, 3.90 mmol, 50% yield). LCMS (ESI) m/e 172.5 [(M+H)+, calcd for C7H7ClNO2 172.0]; LCMS retention time (Method D): tR=1.15 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.007 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-3-pyridinecarboxylic acid (3.630 g) in dichloromethane (20 mL) and methanol (8 mL) stirred under argon at 0° C. was added TMS-diazomethane 2M in Et2O (17.28 mL) dropwise. The reaction mixture was stirred at room temperature for 1 h. The solvents were evaporated in vacuo and the crude product was added to a silica gel column and was eluted with cyclohexane/EtOAc=7/3. The evaporation of the collected fractions gave 2.7 g of the title compound as a colourless solid.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.28 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloronicotinic acid, prepared as described by W. C. J. Ross in J. Chem. Soc. (C), 1816 (1966), (2.54 g, 16.1 mmol) in methanol (30 mL) at 0° C. was treated with diazomethane in ether until gas evolution ceased; the ice bath was removed halfway through the esterification. The excess diazomethane was removed with a nitrogen stream and the solvent was removed under reduced pressure. The residue was taken up in saturated sodium bicarbonate solution and extracted with ethyl acetate (2×). The combined organic extracts were washed with 1M aqueous sodium hydroxide solution (2×) and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford 2.35 g (85%) of the title compound as a yellow oil. A portion (1.47 g) was distilled at b.p. 75°-85° C. at ~1 mm mercury to afford 1.15 g as a pale yellow crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EC Taylor Jr, AJ Crovetti - Journal of the American Chemical …, 1956 - ACS Publications
… The identity of this product as methyl 4-chloronicotinate-1 oxide (X) was confirmed by an … Methyl 4-chloronicotinate-l-oxide (X) rapidly polymerized to a red tar when exposed to the …
Number of citations: 39 pubs.acs.org
RE Lyle, JA Bristol, MJ Kane… - The Journal of Organic …, 1973 - ACS Publications
… Preparation of Methyl 4-Chloronicotinate Hydrobromide.—A stirred solution of methyl 4-chloronicotinate A-oxide (8d) (… Methyl 4-chloronicotinate hydrobromide (11.5g, 45.7 mmol) was …
Number of citations: 19 pubs.acs.org
D Albanese, M Penso, M Zenoni - Synthesis, 1999 - thieme-connect.com
… precursor, eg methyl 4-chloronicotinate . One procedure3 … is transformed into methyl 4-chloronicotinate through the steps … reaction we concluded that methyl 4-chloronicotinate , due to …
Number of citations: 4 www.thieme-connect.com
K Konno, K Hayano, H Shirahama, H Saito… - Tetrahedron, 1982 - Elsevier
… Methyl 4-chloronicotinate’* 3 was ribosylated analogously to the above condensation, and the resulting blocked nucleoside was, without purification, treated with methanolic ammonia …
Number of citations: 51 www.sciencedirect.com
M Tomishima, H Ohki, A Yamada, K Maki… - Bioorganic & medicinal …, 2008 - Elsevier
… The esters were obtained by coupling of the respective piperazine derivatives with ethyl 4-fluorobenzoate or methyl 4-chloronicotinate. The piperazines were prepared by alkylation and …
Number of citations: 40 www.sciencedirect.com
JA Bristol - 1972 - search.proquest.com
… A methanolic solution of the N-oxide 26_ was deoxygenated in excellent yield with hydrogen (1 atm) over W-2 Raney nickel to give methyl 4-chloronicotinate which was isolated as the …
Number of citations: 2 search.proquest.com
AJ Crovetti Jr - 1955 - search.proquest.com
… of decomposition and gave a good (67$)yield of methyl 4-chloronicotinate 1-oxide (XCVTII). … Methyl 4-chloronicotinate 1-oxide polymerized to a red tar on standing in airand at room …
Number of citations: 1 search.proquest.com

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